VEGFR-2 Kinase Inhibition Potency: 1-Naphthamide Core vs. 2-Naphthamide Isomer
The 1-naphthamide core, as present in the target compound, is a critical determinant for potent VEGFR-2 kinase inhibition, conferring an IC50 of 1.5 nM compared to the >1000-fold weaker 2-naphthamide isomer (IC50 = 1890 nM) [1]. This demonstrates that the 1-substituted naphthalene geometry is essential for high-affinity binding to the VEGFR-2 ATP-binding pocket.
| Evidence Dimension | VEGFR-2 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | 2-naphthamide analog (N-(4-methylsulfonylphenyl)-2-naphthamide), IC50 = 1890 nM |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For procurement of compounds intended for kinase-targeted research, selecting the 1-naphthamide scaffold over the 2-isomer is critical to achieving sub-nanomolar potency required for cellular and in vivo target engagement.
- [1] Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., & Botta, M. (2008). Naphthamide derivatives as potent and selective VEGFR-2 inhibitors. Journal of Medicinal Chemistry, 51(1), 64-72. View Source
